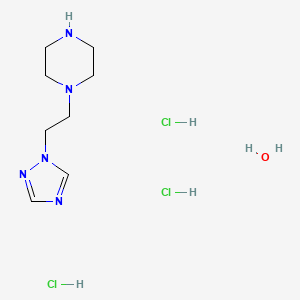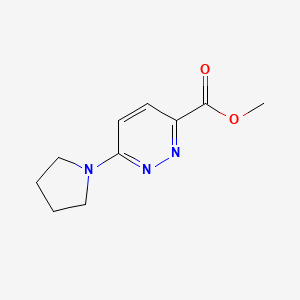
8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C19H17NO3 and a molecular weight of 307.35 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . Its structure features a quinoline core substituted with an ethyl group at the 8-position, a methoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various proteins and enzymes, influencing their activity .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes or through covalent bonding .
Biochemical Pathways
Quinoline derivatives have been implicated in a variety of biochemical pathways, often related to their target proteins or enzymes .
Pharmacokinetics
The bioavailability of quinoline derivatives can be influenced by various factors, including their chemical structure, formulation, and route of administration .
Result of Action
Quinoline derivatives are known to exert a variety of effects at the molecular and cellular level, often related to their interaction with target proteins or enzymes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives .
Preparation Methods
The synthesis of 8-ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve yield but also reduce environmental impact.
Chemical Reactions Analysis
8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents like tetrahydrofuran or dimethyl sulfoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
Camptothecin: This compound is a potent anticancer agent with a quinoline-based structure, but it has a lactone ring that is crucial for its activity.
Quinoline N-oxides: These derivatives are formed through the oxidation of quinoline compounds and have unique properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
8-ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-12-6-5-9-15-16(19(21)22)11-17(20-18(12)15)13-7-4-8-14(10-13)23-2/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNFZHSPUJMXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2765192.png)
![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2765193.png)
![3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2765196.png)
![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765197.png)
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2765199.png)




